Kanamycin B,(S) -

Kanamycin B,(S)

Catalog Number: EVT-8042437
CAS Number:
Molecular Formula: C18H37N5O10
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Source: Kanamycin B is produced by Streptomyces kanamyceticus, a soil-dwelling actinobacterium. This organism has been extensively studied for its ability to synthesize various antibiotics, including kanamycin A and C, alongside kanamycin B.

Classification:

  • Chemical Class: Aminoglycoside antibiotic
  • Molecular Formula: C18H37N7O12
  • Molecular Weight: Approximately 581.6 g/mol
Synthesis Analysis

Kanamycin B is synthesized via a complex biosynthetic pathway involving several enzymatic steps. The primary enzymes responsible for its biosynthesis include:

  • KanB: An aminotransferase that catalyzes the formation of kanamycin B from precursor molecules.
  • KanJ: A dioxygenase that plays a crucial role in the oxidative deamination of kanamycin B to produce 2'-oxo-kanamycin B, which is subsequently converted to kanamycin A by KanK.

The biosynthetic pathway can be summarized as follows:

  1. Initial Substrate Formation: Begins with the precursor 2-hydroxyparomamine.
  2. Enzymatic Reactions: Involves multiple steps including glycosylation and modifications by various enzymes.
  3. Final Product: Kanamycin B is obtained after several modifications and enzymatic actions.

Research indicates that disruption or overexpression of specific genes in the biosynthetic pathway can significantly affect the yield of kanamycin B during fermentation processes .

Molecular Structure Analysis

The molecular structure of kanamycin B features multiple amino and hydroxyl groups, which are critical for its biological activity. The structure can be represented as follows:

  • Structure: Kanamycin B consists of a central sugar moiety (2-deoxystreptamine) attached to several amino sugars.

Key Data:

  • 3D Structure: The crystal structure of relevant enzymes involved in its synthesis has been elucidated, showing how substrate binding occurs through specific interactions within the active site .
  • Chemical Properties: The compound exhibits basic properties due to its amino groups, which can influence its solubility and interaction with biological membranes.
Chemical Reactions Analysis

Kanamycin B undergoes various chemical reactions that are pivotal for its conversion to other forms or derivatives:

  1. Oxidative Deamination: Catalyzed by KanJ, converting kanamycin B into 2'-oxo-kanamycin B while releasing ammonia.
  2. Reduction Reactions: Following oxidative deamination, 2'-oxo-kanamycin B can be reduced back to kanamycin A through the action of NADPH-dependent reductases like KanK .

These reactions are essential not only for the biosynthesis but also for understanding potential modifications that can enhance antibiotic efficacy or reduce resistance.

Mechanism of Action

The mechanism of action of kanamycin B involves binding to bacterial ribosomes, specifically targeting the 30S subunit. This binding inhibits protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional proteins.

Process:

  1. Binding Affinity: Kanamycin B binds with high affinity to the ribosomal RNA within the ribosome.
  2. Inhibition of Translation: This binding prevents proper translation during protein synthesis, effectively halting bacterial growth.

Data from various studies indicate that kanamycin's efficacy may vary based on the specific bacterial strain and its resistance mechanisms .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; slightly soluble in alcohols.

Chemical Properties:

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or alkaline conditions.
  • Melting Point: Typically around 200°C with decomposition.

Relevant Data:

  • Stability Studies: Research indicates that kanamycin B remains stable under standard storage conditions but may degrade when exposed to light or moisture over extended periods .
Applications

Kanamycin B has significant applications in both clinical and research settings:

  • Clinical Use: Primarily prescribed for severe bacterial infections, including multi-drug resistant tuberculosis.
  • Research Applications: Utilized in studies involving antibiotic resistance mechanisms and as a selective agent in genetic engineering protocols.

Additionally, ongoing research explores potential modifications to enhance its antimicrobial activity or reduce side effects associated with its use .

Biosynthesis and Enzymatic Pathways of Kanamycin B,(S)

Gene Clusters and Regulatory Elements in Kanamycin B Production

The kanamycin B biosynthetic gene cluster comprises 40 open reading frames (ORFs), with core enzymatic functions hierarchically organized [1] [8]. Key glycosyltransferases kanM1 and kanM2 initiate pseudodisaccharide formation, while kanN (encoding 2'-N-acetylparomamine deacetylase) facilitates precursor maturation. Flanking these biosynthetic genes are resistance determinants like aac(6') (aminoglycoside 6'-N-acetyltransferase), which acetylates kanamycin B, abolishing its ribosomal binding affinity and conferring self-resistance [3] [8]. Regulatory elements include the pathway-specific transcriptional activator kanR and the two-component system sensor kinase kanS, which orchestrate cluster expression in response to environmental stimuli. Disruption experiments confirm that kanJ and kanK knockouts lead to exclusive kanamycin B accumulation (3268±255 μg/mL), underscoring their indispensable role in kanamycin A formation [1].

Table 1: Core Genes in Kanamycin B Biosynthetic Cluster

Gene IdentifierProtein FunctionRole in Biosynthesis
kanM1Glycosyltransferase family 1 proteinTransfers GlcNAc/Glu to 2-DOS
kanM2Glycosyltransferase family 1 proteinAttaches 6-amino-6-deoxyglucose to intermediate
kanNPIG-L family deacetylaseHydrolyzes 2'-N-acetylparomamine
kanJFe(II)/αKG-dependent dioxygenaseCatalyzes C2' oxidative deamination
kanKNADPH-dependent reductaseReduces 2'-oxokanamycin B to kanamycin A
aac(6')Aminoglycoside 6'-N-acetyltransferaseConfers self-resistance via acetylation

Parallel Biosynthetic Pathways Involving 2-Hydroxyparomamine

Kanamycin biosynthesis proceeds via divergent parallel pathways originating from the central intermediate 2-deoxy-scyllo-inosose (2-DOS). The canonical route utilizes UDP-N-acetylglucosamine (UDP-GlcNAc) transferred by KanM1 to form 2'-N-acetylparomamine, which undergoes deacetylation by KanN to yield paromamine [1]. Conversely, an alternative pathway employs UDP-glucose (UDP-Glc) as the donor substrate, generating 2-hydroxyparomamine directly without requiring deacetylation. This bifurcation mirrors gentamicin biosynthesis, where analogous substrate promiscuity (UDP-Glc vs. UDP-GlcNAc) dictates product profiles [5] [8]. Heterologous expression in Streptomyces venezuelae confirmed KanM1's capacity to utilize both donors, though with a 4-fold preference for UDP-GlcNAc over UDP-Glc (54% vs. 13% conversion efficiency) [5]. The 2-hydroxyparomamine branch serves as the exclusive precursor for kanamycin B, while paromamine feeds into kanamycin A synthesis. This model resolves earlier controversies between "parallel" and "linear" pathway proposals by demonstrating kanamycin B arises independently rather than as an intermediate in kanamycin A production [1] [2].

Table 2: Parallel Biosynthetic Pathways in Kanamycin Production

Biosynthetic BranchGlycosyl DonorKey IntermediateFinal ProductEvidence
Kanamycin B PathwayUDP-glucose2-HydroxyparomamineKanamycin BkanN disruption halts kanamycin A but not B production; KanM1 in vitro activity with UDP-Glc
Kanamycin A PathwayUDP-GlcNAcParomamineKanamycin AkanJ/kanK overexpression minimizes kanamycin B; KanM1 preference for UDP-GlcNAc

Oxidative Deamination Catalyzed by Kanamycin B Dioxygenase (KanJ)

KanJ (kanamycin B dioxygenase) executes the C2' oxidative deamination that defines kanamycin B's structure, converting its 2'-amino group to a ketone. This enzyme belongs to the non-heme Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase superfamily, which typically mediates hydroxylation or ring formation. KanJ's unique deamination activity expands the functional repertoire of this enzyme class [2].

Structural Determinants of KanJ Substrate Specificity

Structural characterization of KanJ (PDB IDs: 6S0W, 6S0V, 6S0S) reveals a double-stranded β-helix (DSBH) fold housing the conserved Fe(II) coordination site [2]. The substrate-binding pocket exhibits remarkable plasticity, accommodating structurally diverse aminoglycosides including neamine, ribostamycin, and kanamycin B. Specificity is governed by hydrogen-bonding interactions between the substrate's C6' methylamino group and conserved residues Asp134 and Cys150, alongside contacts involving the C4' hydroxyl with Asn120 and Gln80 [2]. Mutagenesis studies confirm that Ala substitution at Asp134 or Cys150 abolishes activity, while Asn120Ala and Gln80Ala variants exhibit 20-fold and 100-fold reduced kcat/Km, respectively. Ligand binding induces significant conformational rearrangement in the C-terminal loop, positioning Gln80 and Asn120 for optimal substrate engagement [2].

Fe(II)/α-Ketoglutarate-Dependent Reaction Mechanism

KanJ's catalytic cycle commences with Fe(II) coordination by a conserved 2-His-1-Asp facial triad, followed by αKG binding adjacent to the metal center. Molecular oxygen then oxidizes αKG, generating a high-valent Fe(IV)=O species and succinate [2]. This reactive oxidant abstracts the C2' hydrogen from kanamycin B, initiating a radical-mediated deamination. Isotopic labeling studies ([1-13C]-kanamycin B) confirm ammonia release concomitant with 2'-oxokanamycin B formation. Density functional theory (DFT) simulations reveal two plausible pathways:

  • OH rebound mechanism: Forms a hemiaminal intermediate that decomposes to the ketone
  • Dual hydrogen abstraction: Generates an imine subsequently hydrolyzed to the ketone [2].The imine pathway dominates under acidic conditions (pH 6.0), while alkaline conditions (pH 8.5) favor direct ketonization without detectable intermediates.

Role of Conserved Residues (Asp134, Cys150, Asn120, Gln80) in Catalysis

KanJ's conserved residues orchestrate substrate positioning and transition state stabilization:

  • Asp134: Forms a critical hydrogen bond with the C2' amino group, facilitating proton abstraction during deamination. Its mutation disrupts substrate binding (Kd increases from 15 μM to >500 μM) [2].
  • Cys150: Stabilizes the radical intermediate via hydrogen bonding to the C3' hydroxyl. Cys150Ala abolishes activity by preventing radical delocalization [2].
  • Asn120 and Gln80: Position the C4' hydroxyl group for optimal substrate orientation. Asn120Ala reduces catalytic efficiency (kcat/Km) from 450 M−1s−1 to 22 M−1s−1), while Gln80Ala renders KanJ catalytically incompetent [2].

Table 3: Catalytic Roles of Conserved Residues in KanJ

ResidueInteraction with SubstrateEffect of Ala MutationProposed Role
Asp134H-bond to C2'-NH2Kd >500 μM (vs. 15 μM WT); no activitySubstrate orientation; proton abstraction
Cys150H-bond to C3'-OHUndetectable activityRadical intermediate stabilization
Asn120H-bond to C4'-OH20-fold ↓ kcat/KmSubstrate positioning
Gln80H-bond to C4'-OH100-fold ↓ kcat/Km; no productLoop conformation; transition state stabilization

Post-Glycosylation Modifications in Maturation Pathways

Following glycosyltransferase-catalyzed assembly, kanamycin B undergoes enzymatic tailoring to generate mature metabolites. These modifications fine-tune bioactivity and govern flux partitioning between kanamycin A and B.

NADPH-Dependent 2’-Oxo-Kanamycin B Reductase (KanK) Activity

KanK completes kanamycin A biosynthesis by stereoselectively reducing the 2'-oxo group of 2'-oxokanamycin B, the product of KanJ-mediated deamination. This NADPH-dependent reductase belongs to the short-chain dehydrogenase/reductase (SDR) superfamily [1]. Kinetic analysis reveals a sequential mechanism where NADPH binds first (Kd = 8.2 μM), followed by 2'-oxokanamycin B (Km = 35 μM). Hydride transfer from the pro-S position of NADPH to the re face of the ketone generates the (S)-configured alcohol at C2' of kanamycin A, as confirmed using (4R)-[2H]-NADPH and NMR analysis of the product [2]. KanK exhibits strict specificity for 2'-oxokanamycin B; analogs lacking the C6' amino group (e.g., 2'-oxoparomamine) are not reduced. In vivo, KanK operates in tandem with KanJ, forming a metabolic channel that minimizes diffusion of the unstable aldehyde intermediate. Overexpression of kanK (3 genomic copies) reduces kanamycin B titers to 128±20 μg/mL (54% below wild-type), demonstrating its utility in metabolic engineering for kanamycin A purity enhancement [1] [2].

Properties

Product Name

Kanamycin B,(S)

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol

Molecular Formula

C18H37N5O10

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6-,7-,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1

InChI Key

SKKLOUVUUNMCJE-BNWSHAKYSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.